Naphtho(2,3-c)thiophene-4,9-dione

Organic Photovoltaics Donor–Acceptor Copolymers Side-Chain Engineering

Naphtho(2,3-c)thiophene-4,9-dione (NTD, also designated NTDO) is a fused-ring heterocyclic quinone that serves as a strong electron-accepting building block in donor–acceptor (D–A) conjugated polymers and oligomers. Its rigid, planar π-conjugated core, featuring two carbonyl groups at the 4- and 9-positions, imparts deep-lying frontier orbital energy levels and reversible electrochemical reduction behavior, making it a critical structural analogue to benzo[1,2-c:4,5-c′]dithiophene-4,8-dione (BDD) and other electron-deficient units used in organic photovoltaics (OPVs) and n-type organic field-effect transistors (OFETs).

Molecular Formula C12H6O2S
Molecular Weight 214.24 g/mol
CAS No. 33527-20-7
Cat. No. B12804047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphtho(2,3-c)thiophene-4,9-dione
CAS33527-20-7
Molecular FormulaC12H6O2S
Molecular Weight214.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=CSC=C3C2=O
InChIInChI=1S/C12H6O2S/c13-11-7-3-1-2-4-8(7)12(14)10-6-15-5-9(10)11/h1-6H
InChIKeyOMZKZKGVFMWHOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naphtho(2,3-c)thiophene-4,9-dione (CAS 33527-20-7): Core Building Block for High-Performance Organic Electronics


Naphtho(2,3-c)thiophene-4,9-dione (NTD, also designated NTDO) is a fused-ring heterocyclic quinone that serves as a strong electron-accepting building block in donor–acceptor (D–A) conjugated polymers and oligomers [1]. Its rigid, planar π-conjugated core, featuring two carbonyl groups at the 4- and 9-positions, imparts deep-lying frontier orbital energy levels and reversible electrochemical reduction behavior, making it a critical structural analogue to benzo[1,2-c:4,5-c′]dithiophene-4,8-dione (BDD) and other electron-deficient units used in organic photovoltaics (OPVs) and n-type organic field-effect transistors (OFETs) [2].

Why Naphtho(2,3-c)thiophene-4,9-dione Cannot Be Freely Substituted by BDD, TPD, or DPP in Device-Optimized Materials


Although NTD shares the dione functionality with BDD and belongs to the broader class of imide/dione-based acceptor units alongside thieno[3,4-c]pyrrole-4,6-dione (TPD) and diketopyrrolopyrrole (DPP), its asymmetric thiophene-fused naphthoquinone architecture produces distinct frontier orbital energetics, solid-state packing, and side-chain derivatization chemistry that cannot be replicated by symmetric BDD or N-alkylated TPD [1]. Direct substitution of the acceptor unit without re-optimizing the donor–acceptor pairing and blend morphology consistently results in dramatic drops in power conversion efficiency (PCE), as demonstrated by the 63% PCE enhancement observed when the NTD-based polymer PBNS replaces the BDD-based analogue in otherwise identical fullerene devices [2].

Quantitative Differentiation Evidence for Naphtho(2,3-c)thiophene-4,9-dione vs. Closest Acceptor-Unit Analogs


NTD-Thioalkyl Polymer PBNS Delivers 63% Higher Fullerene PCE than Isostructural BDD Polymer

In a direct head-to-head comparison within the same asymmetric benzodithiophene (asy-BDTBP) copolymer backbone, the NTD-thioalkyl polymer PBNS achieved a PCE of 7.58% (JSC = 12.40 mA cm⁻², VOC = 0.865 V, FF = 70.83%), whereas the BDD-based analogue asy-BDTBP-BDD reached only 4.64% under identical fullerene (PC₇₁BM) device conditions—a 63% relative PCE improvement conferred solely by the acceptor-unit replacement [1].

Organic Photovoltaics Donor–Acceptor Copolymers Side-Chain Engineering

NTD-BDD Random Terpolymerization Tunes PCE from 11.21% to 14.05%—A 25% Enhancement via Acceptor Ratio Control

A systematic random-terpolymer study compared pure NTD copolymer PBN-Cl (PCE = 11.21%, FF = 0.615) with a terpolymer incorporating 80% BDD (PBN-Cl-B80), which reached PCE = 14.05% [1]. The 2.84 absolute percentage point gain (25% relative) was driven by an increased fill factor resulting from improved charge mobility and suppressed bimolecular recombination. This establishes that NTD alone provides a strong baseline, while blending with BDD offers a quantifiable upgrade pathway.

Polymer Solar Cells Random Terpolymerization Acceptor Unit Engineering

NTD-Based Donor Polymer PBN-SBO Achieves 16.22% PCE with Y6 Acceptor—Outperforming PBN-S by 26% via Side-Chain Optimization

Within the NTD material family, side-chain engineering drives substantial performance gains: PBN-SBO (2-butyloctyl chains on NTDO) delivered PCE = 16.22% vs. PCE = 12.86% for PBN-S (2-ethylhexyl chains) when blended with the non-fullerene acceptor Y6—a 26% relative improvement attributed to enhanced solubility, optimized blend morphology, and reduced charge recombination [1]. This intra-class comparison highlights that the NTD core is capable of state-of-the-art efficiencies exceeding 16% when paired with appropriate side chains and non-fullerene acceptors.

Non-Fullerene Organic Solar Cells Side-Chain Engineering NTDO Polymer Donors

NTD-Based Oligothiophenes Enable Solution-Processed n-Channel OFETs with Electron Mobility up to 0.016 cm² V⁻¹ s⁻¹

Dialkyl-substituted NTD was integrated into electronegative oligothiophenes bearing difluorodioxocyclopentene-annelated thiophene units. Bottom-gate top-contact OFETs fabricated by spin-coating exhibited n-type characteristics with a maximum electron mobility of 0.016 cm² V⁻¹ s⁻¹ [1]. While no direct comparator is provided in the same study, this value represents a competitive benchmark among solution-processed n-type oligothiophene semiconductors, demonstrating that NTD can function as an effective electron-transporting building block beyond its established role in OPV donor polymers.

n-Type OFETs Solution Processing Electron Mobility

NTD Exhibits Reversible Two-Electron Reduction Electrochemistry Distinct from Isomeric Naphtho[2,3-b]thiophene-4,9-dione

Cyclic voltammetry of the parent NTD (unsubstituted naphtho[2,3-c]thiophene-4,9-dione) reveals two well-resolved reversible one-electron reduction waves corresponding to sequential formation of the radical anion and dianion, with half-wave potentials that correlate quantitatively with computed frontier molecular orbital energies (AM1 semi-empirical level) [1]. The angular [2,3-c] ring fusion in NTD produces distinct redox thermodynamics compared to the linear [2,3-b] isomer, which exhibits different reduction potentials and radical-anion decay kinetics, as established by Crayston et al. through combined electrochemical and EPR spectroscopic analysis [1].

Electrochemistry Cyclic Voltammetry Radical Ion Stability

NTD-Based D–A Copolymer PDTSNTDO Achieves 5.21% PCE with High VOC of 0.88 V vs. Thieno[3,4-c]pyrrole-4,6-dione Analogues

The D–A copolymer PDTSNTDO, combining dithienosilole as the donor and NTD as the acceptor, delivered a PCE of 5.21% with a high open-circuit voltage (VOC) of 0.88 V in fullerene-based devices [1]. By comparison, analogous dithienosilole copolymers employing thieno[3,4-c]pyrrole-4,6-dione (TPD) as the acceptor unit typically yield comparable or lower VOC values (ca. 0.75–0.85 V) due to differences in acceptor strength and resulting HOMO level alignment [2]. This demonstrates that NTD can match or exceed the voltage output of the more widely studied TPD acceptor in similar device architectures.

D–A Copolymers Dithienosilole Open-Circuit Voltage

High-Value Application Scenarios for Naphtho(2,3-c)thiophene-4,9-dione Based on Verified Differentiation Evidence


Fullerene-Based Polymer Solar Cells Requiring >7% PCE with a Single Acceptor-Unit Replacement

When device optimization mandates replacement of the BDD acceptor unit without altering the benzodithiophene donor backbone, the NTD-alkylthio polymer PBNS directly upgrades PCE from 4.64% to 7.58%—a 63% relative gain confirmed under identical fullerene-acceptor processing conditions [1]. This scenario applies to legacy fullerene OPV production lines seeking a drop-in performance boost.

Non-Fullerene Organic Solar Cells Targeting 16%+ Efficiencies via Side-Chain Engineering on the NTD Core

For next-generation non-fullerene OPV development, NTD-based donor polymers modified with optimized branched alkyl side chains (2-butyloctyl) achieve 16.22% PCE when paired with Y6 acceptor, outperforming the 2-ethylhexyl analogue by 26% [1]. This application scenario is relevant for R&D teams pursuing state-of-the-art single-junction efficiencies through side-chain tuning without changing the acceptor core.

Random Terpolymer Design for Tunable Photovoltaic Performance in the 11–14% PCE Range

By varying the molar ratio of NTD to BDD in random terpolymers, device PCE can be systematically tuned from 11.21% (100% NTD) to 14.05% (80% BDD) [1]. This scenario enables industrial formulators to balance material cost, synthetic complexity, and device efficiency by dialing in the desired acceptor composition.

Solution-Processed n-Type OFETs Leveraging the Electron-Accepting Strength of NTD

Dialkyl-substituted NTD oligothiophenes enable spin-coated n-channel OFETs with electron mobility up to 0.016 cm² V⁻¹ s⁻¹ [1], positioning NTD as a viable building block for printed logic circuits and complementary inverters where solution-processable n-type semiconductors with ambient stability are required.

Quote Request

Request a Quote for Naphtho(2,3-c)thiophene-4,9-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.